molecular formula C18H11Cl2F3N2S B2861319 2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-85-8

2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No.: B2861319
CAS No.: 339101-85-8
M. Wt: 415.26
InChI Key: NASDVQAHJWXUCN-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a complex organic compound characterized by the presence of dichlorobenzyl, trifluoromethylphenyl, and pyrimidinyl sulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2S/c19-15-5-2-6-16(20)14(15)10-26-17-24-8-12(9-25-17)11-3-1-4-13(7-11)18(21,22)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASDVQAHJWXUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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